molecular formula C17H12O2 B3053361 (E)-3-(ANTHRACEN-9-YL)ACRYLIC ACID CAS No. 5335-33-1

(E)-3-(ANTHRACEN-9-YL)ACRYLIC ACID

Cat. No.: B3053361
CAS No.: 5335-33-1
M. Wt: 248.27 g/mol
InChI Key: VQEMICCPCDGMGE-MDZDMXLPSA-N
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Description

(E)-3-(Anthracen-9-yl)acrylic acid is an organic compound that features an anthracene moiety attached to an acrylic acid group

Scientific Research Applications

(E)-3-(Anthracen-9-yl)acrylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound’s photochemical properties make it useful in studying light-induced biological processes.

    Industry: Used in the production of advanced materials, such as organic semiconductors and photonic devices.

Mechanism of Action

The mechanism of action of 9-Anthraceneacrylic acid involves the photogeneration of stable radicals. Crystalline 9-anthracene carboxylic acid and a mononuclear complex constructed from this ligand were discovered to show radical-induced photochromism and photomagnetism after Xe lamp light irradiation .

Safety and Hazards

9-Anthraceneacrylic acid may form combustible dust concentrations in air. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

Future Directions

The photogeneration of stable radicals from 9-Anthraceneacrylic acid is a promising area of research for the development of new photochromic complexes . Further studies are needed to better understand how chemical modification of the anthracene core influences the energetics of both the isolated molecule and the crystal lattice .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(Anthracen-9-yl)acrylic acid typically involves the reaction of anthracene with acrylic acid under specific conditions. One common method is the Heck reaction, where anthracene is coupled with acrylic acid in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: (E)-3-(Anthracen-9-yl)acrylic acid can undergo various chemical reactions, including:

    Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.

    Reduction: The acrylic acid group can be reduced to form the corresponding alcohol.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the anthracene ring is substituted with different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products:

    Oxidation: Anthraquinone derivatives.

    Reduction: Alcohol derivatives of the acrylic acid group.

    Substitution: Various substituted anthracene derivatives.

Comparison with Similar Compounds

Uniqueness: (E)-3-(Anthracen-9-yl)acrylic acid stands out due to its combination of an anthracene moiety and an acrylic acid group, providing unique photochemical and reactive properties that are not commonly found in other anthracene derivatives.

Properties

IUPAC Name

(E)-3-anthracen-9-ylprop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O2/c18-17(19)10-9-16-14-7-3-1-5-12(14)11-13-6-2-4-8-15(13)16/h1-11H,(H,18,19)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQEMICCPCDGMGE-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5335-33-1
Record name 9-Anthraceneacrylic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2930
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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